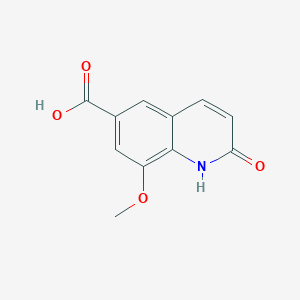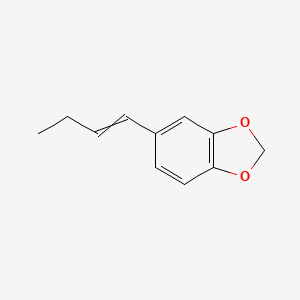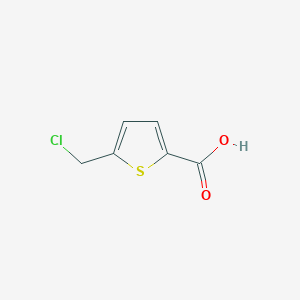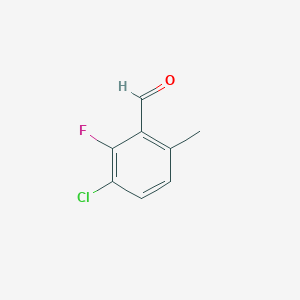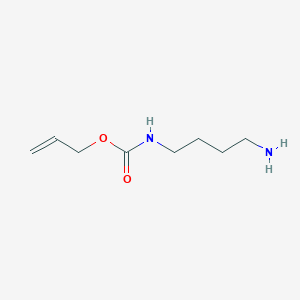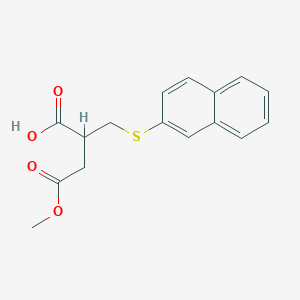
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is a compound that has garnered significant attention in scientific research due to its distinctive characteristics. As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 2-naphthylthiol with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid has broad applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It acts as a potent inhibitor of protein disulfide isomerase, an enzyme crucial for protein folding and quality control.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The primary mechanism of action for 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid lies in its ability to inhibit protein disulfide isomerase. By binding to the enzyme’s active site, it hinders the enzyme’s catalytic function, leading to the accumulation of misfolded proteins in the endoplasmic reticulum. This triggers the unfolded protein response and ultimately results in cell death . Additionally, the compound modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .
Comparison with Similar Compounds
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is unique due to its specific structural features and mechanism of action. Similar compounds include:
Properties
Molecular Formula |
C16H16O4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O4S/c1-20-15(17)9-13(16(18)19)10-21-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13H,9-10H2,1H3,(H,18,19) |
InChI Key |
SHCFUFSCTYVQOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CSC1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione](/img/structure/B8584099.png)
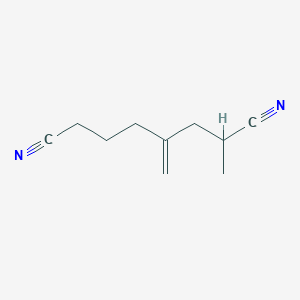
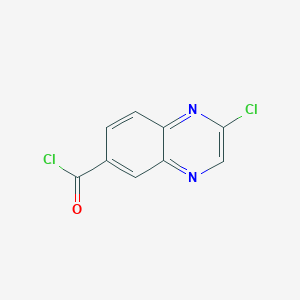
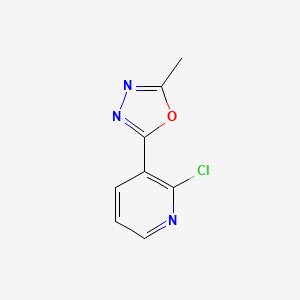
![Methyl 1-[3-(furan-2-yl)propanamido]cyclohexane-1-carboxylate](/img/structure/B8584121.png)
![1-[(4-Phenoxyphenyl)methyl]piperazine](/img/structure/B8584125.png)
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8584137.png)
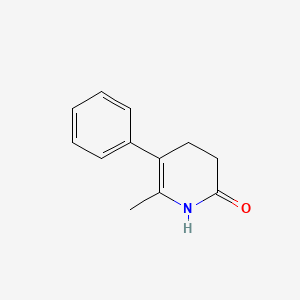
![1-[6-[(S)-1-Hydroxyethyl]-2-pyridyl]ethanone](/img/structure/B8584154.png)
